molecular formula C19H23F3N4O3 B468289 N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B468289
M. Wt: 412.4g/mol
InChI Key: BDYRVECIQXJCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the core structure using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit activity against specific biological targets, making it a candidate for further investigation.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its unique structure and functional groups make it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its trifluoromethyl group imparts unique characteristics that can be leveraged in various applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-N-(1-methoxypropan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of N-(2-methoxy-1-methylethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23F3N4O3

Molecular Weight

412.4g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-(1-methoxypropan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H23F3N4O3/c1-11(10-28-2)24-18(27)14-9-23-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)29-3/h4-7,9,11,15-16,25H,8,10H2,1-3H3,(H,24,27)

InChI Key

BDYRVECIQXJCEC-UHFFFAOYSA-N

SMILES

CC(COC)NC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Canonical SMILES

CC(COC)NC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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